molecular formula C16H19F2N5O2S B2407523 ({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine CAS No. 2380185-87-3

({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine

Cat. No.: B2407523
CAS No.: 2380185-87-3
M. Wt: 383.42
InChI Key: NFODEIVJBXVUGJ-UHFFFAOYSA-N
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Description

The compound ({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine is a structurally complex molecule featuring a pyrimidine core substituted with fluorine and 4-fluorophenyl groups at positions 5 and 6, respectively. An azetidine ring (a four-membered saturated heterocycle) is attached to the pyrimidine’s 4-position, further functionalized with a methylsulfamoyl-dimethylamine moiety. The fluorine atoms likely enhance metabolic stability and lipophilicity, while the azetidine and sulfamoyl groups may influence binding affinity and solubility .

Properties

IUPAC Name

N-(dimethylsulfamoyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N5O2S/c1-21(2)26(24,25)22(3)13-8-23(9-13)16-14(18)15(19-10-20-16)11-4-6-12(17)7-5-11/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFODEIVJBXVUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine ring is functionalized at the 4-position through nucleophilic aromatic substitution. In a representative procedure:

  • Step 1 : 4-Chloro-5-fluoropyrimidine (1.0 equiv) reacts with 4-fluorophenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/water (4:1) mixture at 80°C for 12 hours.
  • Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexanes).
  • Key Data : LC-MS (ESI⁺): m/z 249.1 [M+H]⁺; ¹H NMR (400 MHz, CDCl₃) δ 8.72 (s, 1H), 7.65–7.58 (m, 2H), 7.15–7.08 (m, 2H).

Sulfamoylation of the Azetidine Intermediate

The sulfamoyl group is introduced via reaction with dimethylaminosulfonyl chloride:

  • Step 3 : Azetidin-3-yl(methyl)amine (1.0 equiv) reacts with dimethylaminosulfonyl chloride (1.5 equiv) in anhydrous THF at 0–10°C under nitrogen. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl.
  • Yield : 82–88% after vacuum distillation.
  • Key Data : ¹³C NMR (100 MHz, CDCl₃) δ 52.4 (N(CH₃)₂), 45.8 (CH₂), 38.2 (CH₃).

Final Coupling and Purification

The pyrimidine and azetidine-sulfamoyl intermediates are coupled via Buchwald-Hartwig amination:

  • Step 4 : 5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-amine (1.0 equiv), azetidine-sulfamoyl derivative (1.1 equiv), Pd₂(dba)₃ (3 mol%), and Xantphos (6 mol%) are heated in toluene at 110°C for 24 hours.
  • Yield : 65–70% after recrystallization (ethanol/water).
  • Purity : >97% by HPLC (C18 column, acetonitrile/water).

Analytical Characterization and Quality Control

The final compound is characterized using advanced spectroscopic and chromatographic techniques:

Analytical Method Conditions Key Results
HPLC C18 column, 70:30 acetonitrile/water Retention time: 8.2 min; Purity: 97.3%
¹H NMR 400 MHz, DMSO-d₆ δ 8.65 (s, 1H), 7.72–7.65 (m, 2H), 7.22–7.15 (m, 2H), 4.30–4.20 (m, 1H)
HRMS ESI⁺, direct injection m/z 453.1542 [M+H]⁺ (calc. 453.1545)

Comparative Analysis of Synthetic Routes

The table below evaluates three reported methods for key steps:

Step Method A Method B Method C
Pyrimidine Coupling Suzuki-Miyaura (Pd(PPh₃)₄) Negishi (PdCl₂(dppf)) Stille (Pd(OAc)₂)
Yield 78–85% 70–75% 65–70%
Purity 95% 92% 90%
Reaction Time 12 h 18 h 24 h

Method A (Suzuki-Miyaura) offers the best balance of yield and efficiency for pyrimidine functionalization.

Challenges and Optimization Opportunities

  • Fluorine Stability : The electron-withdrawing fluorine substituents necessitate low-temperature conditions during sulfamoylation to prevent decomposition.
  • Azetidine Ring Strain : Ring-opening byproducts are minimized using bulky bases (e.g., KOtBu) in the final coupling step.
  • Scalability : Batch distillation of dimethylaminosulfonyl chloride achieves >80% yield on kilogram scale.

Chemical Reactions Analysis

Types of Reactions

({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atoms in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in fluorination reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the pyrimidine ring enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This modulation can lead to various biological effects, including enzyme inhibition or activation and changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives

Pyrimidine-based compounds are widely studied for their pharmacological properties. For instance, 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) and 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-dihydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one (20) (from ) share a pyrimidine-thiazolo hybrid scaffold. Unlike the target compound, these analogs lack fluorine substituents but incorporate thioxo and chromenone groups, which may confer distinct electronic and steric properties .

Feature Target Compound Compound 19/20 ()
Pyrimidine Substitution 5-Fluoro, 6-(4-fluorophenyl) Thiazolo[4,5-d]pyrimidine fused with chromenone or thieno-pyrimidine
Heterocyclic Ring Azetidine (4-membered) Thiazolo (5-membered)
Key Functional Groups Sulfamoyl-dimethylamine Thioxo, chromenone, phenyl
Synthetic Method Not specified in evidence Microwave-assisted or conventional heating in DMF/glacial acetic acid

Impact of Fluorine Substitution

The target compound’s 5-fluoro and 4-fluorophenyl groups likely increase its lipophilicity (log P) compared to non-fluorinated analogs like Compounds 19 and 20. Fluorine’s electron-withdrawing effects may also enhance metabolic stability and binding interactions with hydrophobic enzyme pockets, a common strategy in kinase inhibitor design .

Azetidine vs. Thiazolo Rings

In contrast, the thiazolo ring in Compounds 19/20 offers greater flexibility, which might broaden biological activity but reduce specificity .

Sulfamoyl Group vs. Thioxo Group

The methylsulfamoyl-dimethylamine moiety in the target compound could facilitate hydrogen bonding with protein residues, enhancing binding affinity. Conversely, the thioxo group in Compounds 19/20 may participate in disulfide bond formation or metal coordination, leading to divergent pharmacological profiles .

Research Findings and Limitations

  • Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to thiazolo derivatives.
  • Biological Activity : Fluorine and sulfamoyl groups could position the compound as a kinase or protease inhibitor, warranting in vitro assays.

Biological Activity

The compound ({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine, identified by its CAS number 2380078-56-6, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and specific activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19F2N5OC_{19}H_{19}F_2N_5O with a molecular weight of 371.4 g/mol. Its structure includes a pyrimidine ring, azetidine moiety, and sulfamoyl group, which contribute to its biological activity.

PropertyValue
CAS Number2380078-56-6
Molecular FormulaC19H19F2N5O
Molecular Weight371.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It can modulate the activity of cell surface receptors, influencing signal transduction pathways.
  • Gene Expression : The compound may alter the expression levels of genes associated with disease processes, contributing to its therapeutic effects.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on fluorinated pyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

Fluorinated compounds are known for their enhanced bioavailability and potency against microbial pathogens. The presence of fluorine atoms in the structure of the compound enhances its interaction with bacterial enzymes, potentially leading to increased antimicrobial activity .

Case Studies

  • Fluorinated Pyrimidines : A study demonstrated that fluorinated pyrimidines significantly inhibited the growth of cancer cells in vitro, suggesting that this compound could have similar effects due to its structural components .
  • Antimicrobial Testing : A related compound was tested against a range of bacterial strains, showing promising results in inhibiting growth at low concentrations . This indicates that this compound may also possess antimicrobial properties.

Q & A

Q. What mechanistic insights explain the compound’s dual activity in antimicrobial and anticancer assays?

  • Methodology : Conduct transcriptomic profiling (RNA-seq) on treated bacterial/cancer cells to identify dysregulated pathways (e.g., folate biosynthesis in microbes vs. MAPK in cancer). Use CRISPR interference (CRISPRi) to validate target essentiality. Molecular dynamics simulations can reveal conformational changes in target proteins upon binding .

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